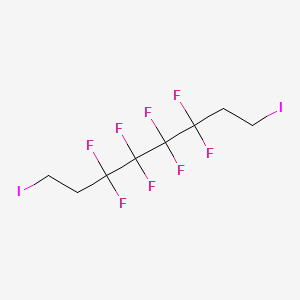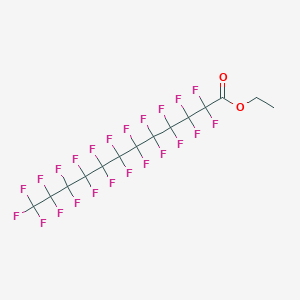
Ethyl perfluorododecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of perfluorinated compounds often involves the use of fluorinated intermediates and specialized reactions. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Similarly, ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates are prepared through the Knoevenagel reaction, which is a method that could potentially be applied to the synthesis of ethyl perfluorododecanoate .
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is unique due to the strong carbon-fluorine bonds. The papers describe various perfluorinated structures, such as the endo stereochemistry in cycloadducts determined by NOE experiments and X-ray analysis . These techniques could be used to analyze the molecular structure of ethyl perfluorododecanoate to determine its stereochemistry and confirm its configuration.
Chemical Reactions Analysis
Perfluorinated compounds participate in a variety of chemical reactions. The ethanolysis of perfluoro-(2-methyl-2H-azirine) to yield ethyl esters is an example of how perfluorinated compounds can react with alcohols . This type of reaction could be relevant when considering the reactivity of ethyl perfluorododecanoate with other chemical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are influenced by their high fluorine content. For example, a homopolymer based on perfluoro(2-methyl-2-ethyl-dioxole) exhibits high gas permeability, diffusion, and solubility coefficients, which are properties that might be expected from ethyl perfluorododecanoate as well . The synthesis of highly branched perfluoroethers also highlights the potential for creating materials with unique properties, such as low density and high thermal stability .
科学的研究の応用
Environmental Presence and Monitoring
Environmental Distribution and Human Exposure
Ethyl perfluorododecanoate, as part of the perfluorinated compounds (PFCs) family, has been widely distributed across various countries and found in human blood, indicating global exposure and bioaccumulation. The study highlighted the presence of PFCs, including perfluorododecanoate, in human serum samples, reflecting widespread environmental distribution and human exposure (Kannan et al., 2004).
Food Packaging Material Assessment
Ethyl perfluorododecanoate is among the PFCs analyzed in food packaging materials. It's used for its oil and moisture-resistant properties. The study assessed the presence of PFCs in various foodstuff packaging materials, raising concerns about potential human exposure through food consumption (Zafeiraki et al., 2014).
Blood Analysis for Health Monitoring
A sensitive method was developed to quantify PFCs, including ethyl perfluorododecanoate, in human blood. This aids in monitoring human exposure to PFCs and understanding their health implications (Kärrman et al., 2005).
Health and Biological Impact Studies
Endocrine Disruption and Health Effects
PFCs, including ethyl perfluorododecanoate, were studied for their potential to disrupt endocrine functions. The research provided insights into the health risks associated with PFC exposure, emphasizing the need for further studies to assess related health risks (Kjeldsen & Bonefeld‐Jørgensen, 2013).
Renal Toxicity Studies
The study explored the renal response to ethyl perfluorododecanoate exposure, highlighting its potential nephrotoxic effects. This sheds light on the need for understanding the broader toxicological impacts of PFCs on various organ systems (Zhang et al., 2011).
Environmental Chemistry and Interaction Studies
Atmospheric Interaction Studies
Ethyl perfluorododecanoate's behavior at the air-water interface was studied to understand its atmospheric chemistry. This research is crucial for understanding the environmental fate of perfluorinated acids and their potential impact on air quality (Rontu & Vaida, 2007).
Biodegradation and Environmental Fate
The study on microbial degradation of related perfluorododecanoate compounds in activated sludge elucidates the biodegradation pathways and environmental fate of these compounds. Understanding these pathways is essential for assessing environmental impact and developing remediation strategies (Arakaki et al., 2017).
Ecological Impact and Biomagnification Studies
- Biomagnification in Food Webs: Research on the trophic magnification of ethyl perfluorododecanoate in food webs emphasizes the compound's bioaccumulative nature and potential ecological risks. The study suggests the need for continuous monitoring and risk assessment of PFCs in the environment (Loi et al., 2011).
Safety And Hazards
将来の方向性
The future directions for Ethyl perfluorododecanoate and other perfluorinated compounds involve understanding their environmental fate and distribution, as well as potential health effects . There is a need for the design of safe replacement products for the current crop of perfluorinated chemicals that promises to be less persistent and prevalent in the environment .
特性
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F23O2/c1-2-39-3(38)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)37/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZFWRDNDBASDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F23O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371921 |
Source


|
| Record name | Ethyl perfluorododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl perfluorododecanoate | |
CAS RN |
158607-41-1 |
Source


|
| Record name | Ethyl perfluorododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)
![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)
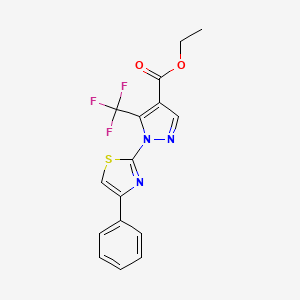
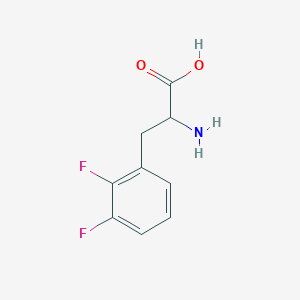


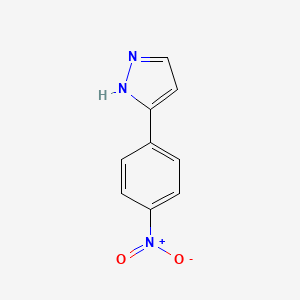
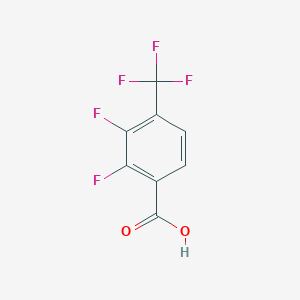

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)
